
2-ethoxy-N-(2-phenylethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(2-phenylethyl)-1-naphthamide, also known as SKF-38393, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research to investigate the biochemical and physiological effects of dopamine D1 receptor activation.
Mécanisme D'action
2-ethoxy-N-(2-phenylethyl)-1-naphthamide selectively binds to and activates dopamine D1 receptors, which are G protein-coupled receptors located in the brain and other tissues. Activation of dopamine D1 receptors leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, including ion channels, transcription factors, and other signaling molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethoxy-N-(2-phenylethyl)-1-naphthamide are mediated by its selective activation of dopamine D1 receptors. These effects include increased cAMP production, activation of PKA, and modulation of ion channels and gene expression. In particular, 2-ethoxy-N-(2-phenylethyl)-1-naphthamide has been shown to enhance cognitive function, improve motor function in Parkinson's disease, and reduce drug-seeking behavior in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxy-N-(2-phenylethyl)-1-naphthamide in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to investigate the specific effects of dopamine D1 receptor activation without interference from other receptors. Additionally, 2-ethoxy-N-(2-phenylethyl)-1-naphthamide has been extensively characterized in previous studies, allowing for easy comparison of results across different laboratories. However, one limitation of using 2-ethoxy-N-(2-phenylethyl)-1-naphthamide is its relatively low potency compared to other dopamine D1 receptor agonists. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects or toxicity.
Orientations Futures
There are many potential future directions for research on 2-ethoxy-N-(2-phenylethyl)-1-naphthamide and dopamine D1 receptors. One area of interest is the role of dopamine D1 receptors in neurological disorders such as schizophrenia and depression. Additionally, further investigation of the intracellular signaling pathways activated by dopamine D1 receptor activation could provide insights into the mechanisms underlying its effects on synaptic plasticity and gene expression. Finally, the development of more potent and selective dopamine D1 receptor agonists could further enhance our understanding of the physiological and pathological roles of dopamine D1 receptors.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-(2-phenylethyl)-1-naphthamide involves the reaction of 2-naphthoyl chloride with 2-phenylethylamine in the presence of sodium hydride. The resulting intermediate is then reacted with ethyl iodide to yield the final product, 2-ethoxy-N-(2-phenylethyl)-1-naphthamide. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
Applications De Recherche Scientifique
2-ethoxy-N-(2-phenylethyl)-1-naphthamide has been extensively used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to enhance cognitive function, improve motor function in Parkinson's disease, and reduce drug-seeking behavior in addiction. Additionally, 2-ethoxy-N-(2-phenylethyl)-1-naphthamide has been used to study the effects of dopamine D1 receptor activation on synaptic plasticity, gene expression, and intracellular signaling pathways.
Propriétés
Nom du produit |
2-ethoxy-N-(2-phenylethyl)-1-naphthamide |
|---|---|
Formule moléculaire |
C21H21NO2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-ethoxy-N-(2-phenylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-2-24-19-13-12-17-10-6-7-11-18(17)20(19)21(23)22-15-14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,23) |
Clé InChI |
DSQQMABJNNINAZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3 |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




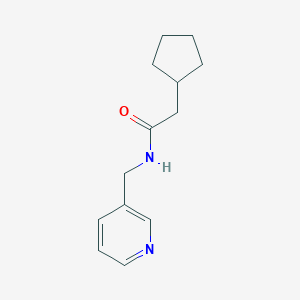
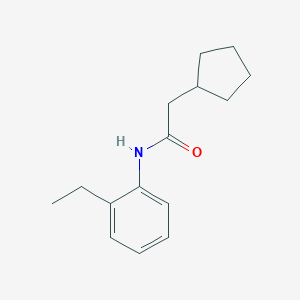

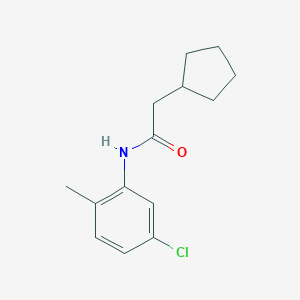

![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
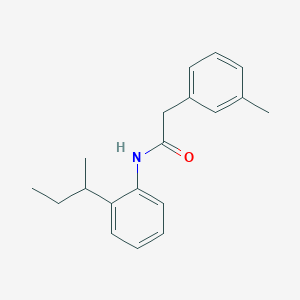

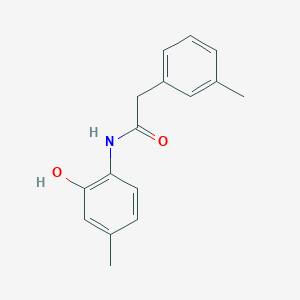
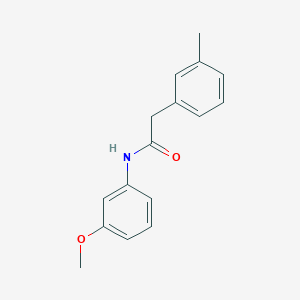


![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)